molecular formula C14H10Cl2N2O2 B5707056 4-chloro-N'-[(2-chlorobenzoyl)oxy]benzenecarboximidamide

4-chloro-N'-[(2-chlorobenzoyl)oxy]benzenecarboximidamide

Cat. No. B5707056
M. Wt: 309.1 g/mol
InChI Key: WIGYQBIRHHDRBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N'-[(2-chlorobenzoyl)oxy]benzenecarboximidamide, also known as CCBI, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme protein kinase CK2, which is involved in various cellular processes, including cell growth, differentiation, and apoptosis.

Mechanism of Action

4-chloro-N'-[(2-chlorobenzoyl)oxy]benzenecarboximidamide is a potent inhibitor of CK2, which is a serine/threonine kinase that phosphorylates a wide range of substrates involved in various cellular processes. CK2 is overexpressed in many types of cancer, making it an attractive target for cancer therapy. 4-chloro-N'-[(2-chlorobenzoyl)oxy]benzenecarboximidamide binds to the ATP-binding site of CK2, thereby inhibiting its activity. This results in the inhibition of cell growth and proliferation, induction of apoptosis, and suppression of angiogenesis.
Biochemical and Physiological Effects:
4-chloro-N'-[(2-chlorobenzoyl)oxy]benzenecarboximidamide has been shown to have a potent anti-tumor activity in various cancer cell lines, including breast, prostate, lung, and colon cancer. It has also been shown to inhibit the growth and proliferation of cancer cells in animal models. 4-chloro-N'-[(2-chlorobenzoyl)oxy]benzenecarboximidamide has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to suppress angiogenesis by inhibiting the expression of vascular endothelial growth factor (VEGF) and its receptor.

Advantages and Limitations for Lab Experiments

4-chloro-N'-[(2-chlorobenzoyl)oxy]benzenecarboximidamide has several advantages as a research tool. It is a potent and specific inhibitor of CK2, which makes it a valuable tool for studying the role of CK2 in various cellular processes. It has also been shown to have a low toxicity profile in animal models, making it a potential candidate for cancer therapy. However, 4-chloro-N'-[(2-chlorobenzoyl)oxy]benzenecarboximidamide has some limitations as a research tool. It is a relatively expensive compound, which may limit its use in some laboratories. It also has a low solubility in water, which may limit its bioavailability in vivo.

Future Directions

There are several future directions for the research on 4-chloro-N'-[(2-chlorobenzoyl)oxy]benzenecarboximidamide. One area of research is the development of more potent and selective CK2 inhibitors based on the structure of 4-chloro-N'-[(2-chlorobenzoyl)oxy]benzenecarboximidamide. Another area of research is the combination of 4-chloro-N'-[(2-chlorobenzoyl)oxy]benzenecarboximidamide with other anti-cancer agents to enhance its anti-tumor activity. 4-chloro-N'-[(2-chlorobenzoyl)oxy]benzenecarboximidamide has also been shown to have potential as a therapeutic agent for other diseases, such as Alzheimer's disease and HIV infection, which warrants further investigation. Finally, the use of 4-chloro-N'-[(2-chlorobenzoyl)oxy]benzenecarboximidamide as a research tool to study the role of CK2 in various cellular processes will continue to be an important area of research in the future.

Synthesis Methods

4-chloro-N'-[(2-chlorobenzoyl)oxy]benzenecarboximidamide can be synthesized by reacting 4-chloro-2-nitroaniline with 2-chlorobenzoyl chloride in the presence of a base, followed by reduction of the resulting nitro compound with iron powder and hydrochloric acid. The final product is obtained by reacting the resulting amine with phosgene and ammonium hydroxide.

Scientific Research Applications

4-chloro-N'-[(2-chlorobenzoyl)oxy]benzenecarboximidamide has been widely used as a research tool to study the role of CK2 in various cellular processes. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. 4-chloro-N'-[(2-chlorobenzoyl)oxy]benzenecarboximidamide has also been used to study the role of CK2 in other diseases, such as Alzheimer's disease and HIV infection.

properties

IUPAC Name

[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 2-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2O2/c15-10-7-5-9(6-8-10)13(17)18-20-14(19)11-3-1-2-4-12(11)16/h1-8H,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIGYQBIRHHDRBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)ON=C(C2=CC=C(C=C2)Cl)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)O/N=C(/C2=CC=C(C=C2)Cl)\N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N'-[(2-chlorobenzoyl)oxy]benzenecarboximidamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.